molecular formula C10H16O B1204602 (+)-cis-Sabinol CAS No. 471-16-9

(+)-cis-Sabinol

Cat. No.: B1204602
CAS No.: 471-16-9
M. Wt: 152.23 g/mol
InChI Key: MDFQXBNVOAKNAY-BBBLOLIVSA-N
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Description

(+)-cis-sabinol is a sabinol. It is an enantiomer of a (-)-cis-sabinol.

Scientific Research Applications

Enzymatic Hydroxylation in Plant Metabolism

One significant application of (+)-cis-sabinol is its role in plant metabolism, specifically in the biosynthesis of C3-oxygenated thujane monoterpenes. A study by Karp, Harris, and Croteau (1987) showed that a microsomal preparation from the epidermis of Salvia officinalis (sage) leaves catalyzes the NADPH- and O2-dependent hydroxylation of the monoterpene olefin (+)-sabinene to this compound. This process represents a key step in the biosynthesis pathway and involves a cytochrome P-450-dependent mixed-function oxygenase, a rare enzyme system in higher plants (Karp, Harris, & Croteau, 1987).

Role in Biosynthesis of Monoterpenes

Another study by Dehal & Croteau (1987) highlights the specificity of dehydrogenases in the biosynthesis of various monoterpenes, including the oxidation of this compound to (+)-sabinone, which is a precursor to (-)-3-isothujone. This study indicates that separate dehydrogenases are responsible for the biosynthesis of camphor from borneol and of the thujyl ketones via cis-sabinol. Such insights into enzymatic specificity are crucial for understanding plant secondary metabolism and the biosynthesis of natural compounds (Dehal & Croteau, 1987).

Properties

CAS No.

471-16-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,3R,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol

InChI

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6,8-9,11H,3-5H2,1-2H3/t8-,9-,10+/m1/s1

InChI Key

MDFQXBNVOAKNAY-BBBLOLIVSA-N

Isomeric SMILES

CC(C)[C@@]12C[C@@H]1C(=C)[C@@H](C2)O

SMILES

CC(C)C12CC1C(=C)C(C2)O

Canonical SMILES

CC(C)C12CC1C(=C)C(C2)O

471-16-9

Synonyms

sabinol
sabinol, (1alpha,3alpha,5alpha)-isomer
sabinol, (1alpha,3beta,5alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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